2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propanedinitrile moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the condensation of dimethylamine with a nitrophenyl-substituted aldehyde, followed by the addition of malononitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile: Similar structure but with an iodophenyl group instead of a nitrophenyl group.
(2E)-3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: Contains a pyridyl group instead of a nitrophenyl group.
Uniqueness
2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFPPSPLXBYJB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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